3-(6-(2-Dimethylaminoethyl)-1,3-benzodioxol-5-ylmethylene)-6,7-dimethoxyisoindolin-1-one hydrochloride
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Overview
Description
3-(6-(2-Dimethylaminoethyl)-1,3-benzodioxol-5-ylmethylene)-6,7-dimethoxyisoindolin-1-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a dimethylaminoethyl group, and a dimethoxyisoindolinone structure, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(2-Dimethylaminoethyl)-1,3-benzodioxol-5-ylmethylene)-6,7-dimethoxyisoindolin-1-one hydrochloride typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the dimethylaminoethyl group, and the construction of the dimethoxyisoindolinone core. Common synthetic methods include:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds between the benzodioxole ring and other aromatic compounds.
Reductive Amination: This method introduces the dimethylaminoethyl group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Halides, amines, and thiols can act as nucleophiles in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced isoindolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-(2-Dimethylaminoethyl)-1,3-benzodioxol-5-ylmethylene)-6,7-dimethoxyisoindolin-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action may involve:
Binding to Receptors: The dimethylaminoethyl group can interact with various receptors, influencing cellular signaling pathways.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes.
DNA Intercalation: The planar structure of the isoindolinone core allows for intercalation into DNA, potentially disrupting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Poly(2-(dimethylamino)ethyl methacrylate): Shares the dimethylaminoethyl group and exhibits pH-responsive behavior.
N,N-Dimethyltryptamine: Contains a similar dimethylaminoethyl group and interacts with serotonin receptors.
Uniqueness
3-(6-(2-Dimethylaminoethyl)-1,3-benzodioxol-5-ylmethylene)-6,7-dimethoxyisoindolin-1-one hydrochloride is unique due to its combination of a benzodioxole ring, a dimethylaminoethyl group, and a dimethoxyisoindolinone structure. This unique combination of functional groups and structural features provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
548-71-0 |
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Molecular Formula |
C22H25ClN2O5 |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
(3E)-3-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-6,7-dimethoxyisoindol-1-one;hydrochloride |
InChI |
InChI=1S/C22H24N2O5.ClH/c1-24(2)8-7-13-10-18-19(29-12-28-18)11-14(13)9-16-15-5-6-17(26-3)21(27-4)20(15)22(25)23-16;/h5-6,9-11H,7-8,12H2,1-4H3,(H,23,25);1H/b16-9+; |
InChI Key |
UGUBGMSQMCPJQE-QOVZSLTQSA-N |
Isomeric SMILES |
CN(C)CCC1=CC2=C(C=C1/C=C/3\C4=C(C(=C(C=C4)OC)OC)C(=O)N3)OCO2.Cl |
Canonical SMILES |
CN(C)CCC1=CC2=C(C=C1C=C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3)OCO2.Cl |
Origin of Product |
United States |
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